

physicochemical properties of sulfadimethoxine for drug design

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfadimethoxine**

Cat. No.: **B1681780**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Sulfadimethoxine** for Drug Design

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadimethoxine is a long-acting sulfonamide antibiotic primarily used in veterinary medicine to treat a variety of bacterial and protozoal infections.[1][2] As a member of the sulfa class of drugs, its mechanism of action involves the disruption of a critical metabolic pathway in susceptible microorganisms, a pathway absent in mammalian hosts, which provides its selective toxicity.[1][3]

Effective drug design and development rely on a thorough understanding of a compound's physicochemical properties. These characteristics—such as solubility, lipophilicity, and ionization state—are pivotal as they directly influence the pharmacokinetic and pharmacodynamic profiles of a drug, including its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the core physicochemical properties of **sulfadimethoxine**. It presents quantitative data in a structured format, details the experimental methodologies used for their determination, and visualizes key pathways and relationships to provide a foundational resource for researchers and professionals in drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of **sulfadimethoxine** are summarized below. These parameters are critical for predicting its behavior in biological systems and for guiding formulation development.

Quantitative Data Summary

The following tables present key quantitative data for **sulfadimethoxine**, compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₄ N ₄ O ₄ S	[4][5][6]
Molecular Weight	310.33 g/mol	[4][6]
Appearance	White to pale yellow crystalline powder	[7]

Table 1: General Properties of **Sulfadimethoxine**

Property	Value	Notes	Source(s)
Melting Point	190 - 203.5 °C	A range is reported, which may reflect different polymorphic forms or experimental conditions.	[4][8][9]
pKa	5.94	This acidic pKa is attributed to the sulfonamide group, influencing ionization and solubility at physiological pH.	[9]
LogP (Octanol-Water Partition Coefficient)	1.6 - 1.98	Indicates moderate lipophilicity, suggesting good membrane permeability.	[4][6]
Aqueous Solubility	46.3 mg/L (at 37 °C)	Low aqueous solubility is a key consideration for formulation. Solubility is pH-dependent.	[4][9]
Solubility in Organic Solvents	Soluble in DMSO (\geq 100 mg/mL), DMF (20 mg/mL)	High solubility in these solvents is useful for in vitro assays and analytical method development.	[10][11]

Table 2: Physicochemical Parameters of **Sulfadimethoxine** Relevant to Drug Design

Solid-State Characterization and Crystal Structure

The solid-state properties of an active pharmaceutical ingredient (API) are crucial as they can significantly impact stability, dissolution rate, and bioavailability. **Sulfadimethoxine** exists as a

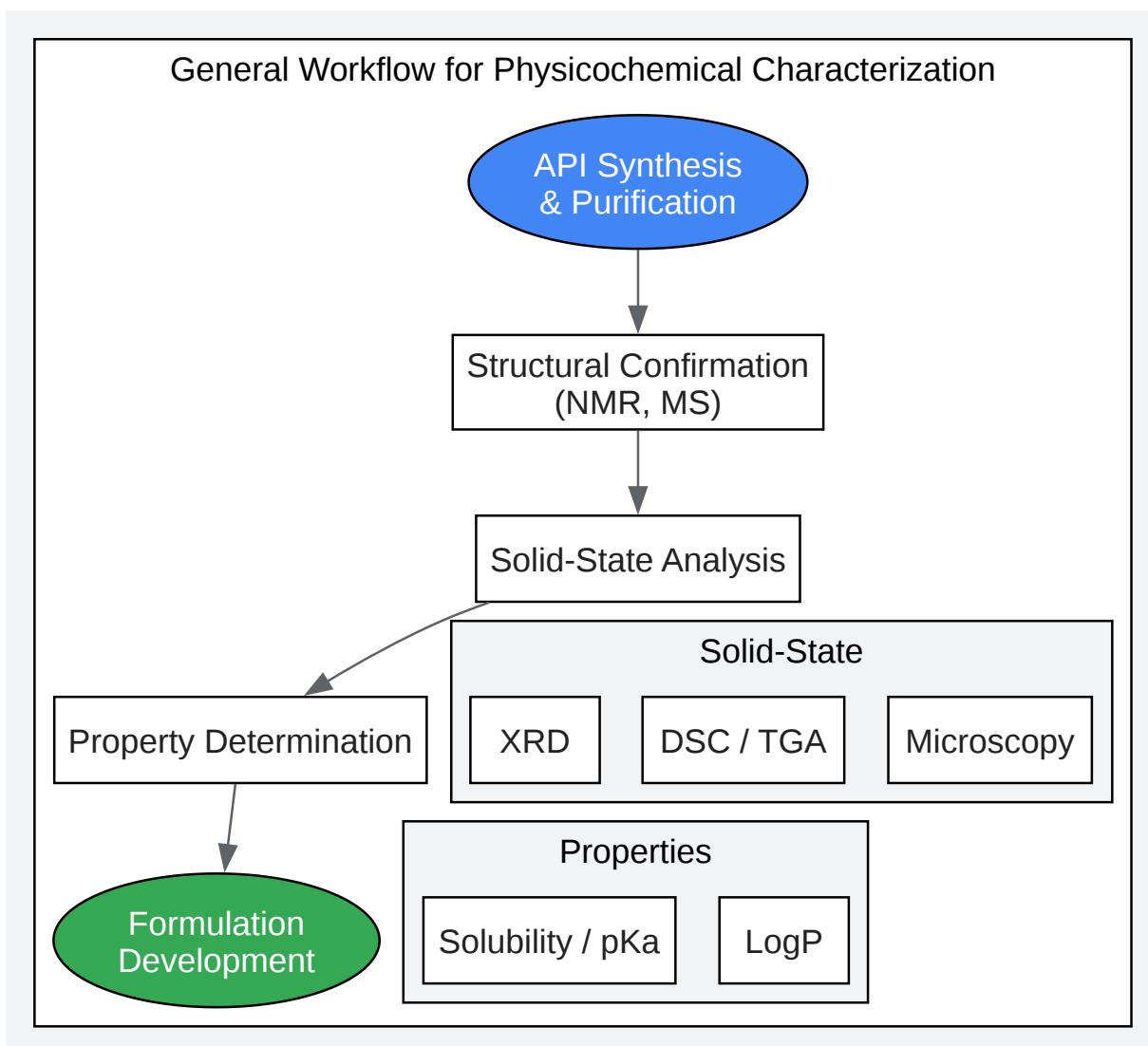
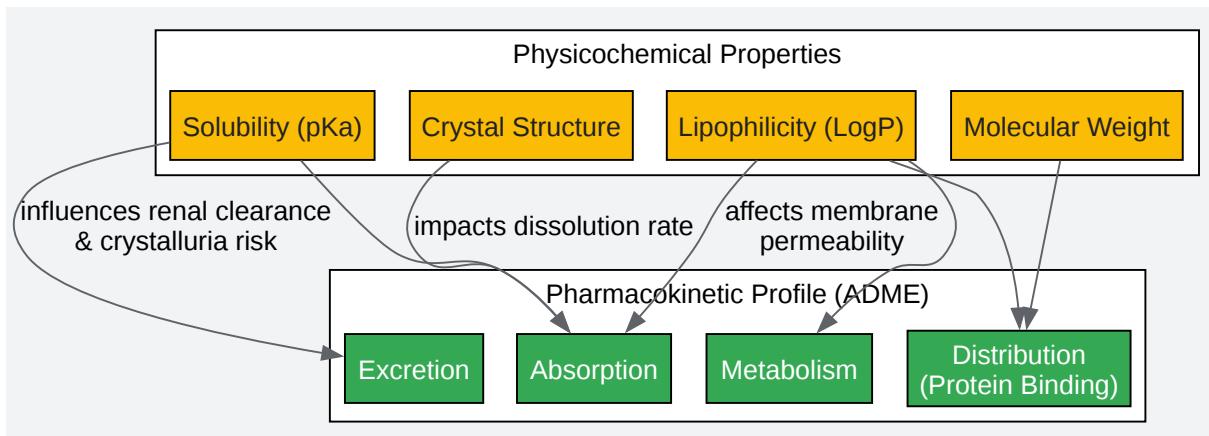
crystalline solid.^[7] Research has demonstrated the ability to form new multicomponent crystal forms, including cocrystals and molecular salts, with different coformers.^[12]

These different forms can alter the typical hydrogen bonding patterns of the sulfonamide group, leading to changes in physicochemical properties.^[12] Notably, molecular salts of **sulfadimethoxine** have shown higher aqueous solubility compared to cocrystals, which is a critical aspect for improving the drug's performance and bioavailability.^[12] The characterization of these forms is essential during drug development to select the optimal form for a final drug product.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The therapeutic effect of **sulfadimethoxine** is derived from its action as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).^{[13][14]} This enzyme is essential in the bacterial pathway for synthesizing folic acid. Bacteria must synthesize their own folic acid, as they cannot utilize it from the environment.^[2] In contrast, mammals obtain folic acid through their diet, making the bacterial pathway an excellent target for selective toxicity.^[3]

Sulfadimethoxine is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.^[1] By mimicking PABA, **sulfadimethoxine** binds to the enzyme's active site, blocking the synthesis of dihydropteroate and thereby halting the production of folic acid.^[13] The absence of folic acid, a crucial precursor for nucleotide synthesis, prevents the bacteria from producing DNA and RNA, leading to a bacteriostatic effect that inhibits their growth and replication.^{[8][14]}



The efficacy of **sulfadimethoxine** can be enhanced by combining it with a diaminopyrimidine, such as ormetoprim. Ormetoprim inhibits dihydrofolate reductase (DHFR), the next enzyme in the folic acid synthesis pathway, resulting in a sequential blockade that is more potent and less prone to the development of resistance.^{[1][5]}

Caption: **Sulfadimethoxine**'s mechanism via folic acid pathway inhibition.

Relationship Between Physicochemical Properties and ADME

The ADME profile of a drug is intrinsically linked to its physicochemical properties. For **sulfadimethoxine**, its moderate lipophilicity (LogP) and ability to exist in an unionized form facilitate its absorption and distribution into various tissues.[5]

Its high degree of plasma protein binding contributes to its long half-life, allowing for sustained therapeutic concentrations with less frequent dosing.[5][8] The drug's pKa determines its ionization state in different body compartments, which affects its distribution and potential for precipitation in the kidneys, a concern for sulfonamides, though less common with **sulfadimethoxine** due to its relatively high solubility at normal kidney pH.[5] Metabolism primarily occurs in the liver, and the excretion route can vary by species; for instance, dogs excrete the drug largely unchanged in the urine, whereas other animals metabolize it via acetylation.[5]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. Sulfadimethoxine | C12H14N4O4S | CID 5323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 6. sulfadimethoxine [drugcentral.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Sulfadimethoxine | 122-11-2 [chemicalbook.com]
- 9. Sulfadimethoxine CAS#: 122-11-2 [m.chemicalbook.com]
- 10. Sulfadimethoxine | CAS:122-11-2 | Antimicrobial agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. caymanchem.com [caymanchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]
- 14. What is Sulfadimethoxine used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [physicochemical properties of sulfadimethoxine for drug design]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681780#physicochemical-properties-of-sulfadimethoxine-for-drug-design>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com